molecular formula C14H20ClNO2 B4831913 4-[4-(4-chlorophenoxy)butyl]morpholine

4-[4-(4-chlorophenoxy)butyl]morpholine

Cat. No.: B4831913
M. Wt: 269.77 g/mol
InChI Key: WUUMLRJDJXQWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Chlorophenoxy)butyl]morpholine is a high-purity organic compound of interest in chemical and pharmaceutical research. This molecule features a morpholine ring connected to a 4-chlorophenoxy group via a butyl chain, a structural motif often explored in medicinal chemistry for its potential to modulate the physicochemical properties and biological activity of lead compounds. Researchers value this scaffold for developing novel substances and investigating structure-activity relationships (SAR). As a key synthetic intermediate, it can be utilized in the design and synthesis of more complex molecules for basic scientific research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product specifications and available safety data sheets prior to use. Specific applications, mechanisms of action, and detailed research value for this exact compound require further investigation in scientific literature.

Properties

IUPAC Name

4-[4-(4-chlorophenoxy)butyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c15-13-3-5-14(6-4-13)18-10-2-1-7-16-8-11-17-12-9-16/h3-6H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUMLRJDJXQWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-chlorophenoxy)butyl]morpholine typically involves the reaction of 4-chlorophenol with 1,4-dibromobutane to form 4-(4-chlorophenoxy)butane. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for 4-[4-(4-chlorophenoxy)butyl]morpholine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may utilize continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. The use of automated systems and real-time monitoring ensures consistent product quality and minimizes waste .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-chlorophenoxy)butyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phenolic derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-[4-(4-chlorophenoxy)butyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-chlorophenoxy)butyl]morpholine involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine ring may enhance the compound’s solubility and facilitate its transport across cell membranes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Aromatic Substituents
  • The nitro group enhances reactivity in reduction reactions, making it a precursor for bioactive amines .
  • Dimethomorph : A morpholine derivative with a chlorophenyl-acryloyl group, used as a fungicide. The acryloyl moiety provides conjugation and rigidity, contrasting with the flexible butyl chain in the target compound .
Table 1: Substituent Comparison
Compound Substituent Molecular Weight logP (Predicted) Key Applications
4-[4-(4-Chlorophenoxy)butyl]morpholine 4-Chlorophenoxy butyl 283.78* ~3.5* Hypothetical: Drug intermediate
4-(4-Nitrophenyl)thiomorpholine 4-Nitrophenyl (S in ring) 254.34 ~2.8 Medicinal chemistry precursor
4-[2-(4-Bromophenoxy)ethyl]morpholine 4-Bromophenoxy ethyl 286.16 ~3.2 Material science

*Calculated using ChemDraw.

Alkyl Chain Length and Linkage

  • 4-[2-(4-Bromophenoxy)ethyl]morpholine: A shorter ethyl chain reduces molecular weight and may enhance aqueous solubility compared to the butyl chain in the target compound .
  • 4-(2-Chloroethyl)morpholine hydrochloride : The chloroethyl group is reactive in nucleophilic substitutions, making it an agrochemical intermediate. The butyl chain in the target compound likely offers slower metabolism and prolonged activity .

Key Insight : Longer alkyl chains (e.g., butyl vs. ethyl) increase lipophilicity and may improve membrane permeability but could reduce solubility.

Table 2: Chain Length Impact
Compound Chain Length Key Property
4-[4-(4-Chlorophenoxy)butyl]morpholine C4 High lipophilicity, slow metabolism
4-[2-(4-Bromophenoxy)ethyl]morpholine C2 Moderate solubility, faster clearance
4-(2-Chloroethyl)morpholine HCl C2 High reactivity for synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-chlorophenoxy)butyl]morpholine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[4-(4-chlorophenoxy)butyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.